methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a synthetic organic compound featuring:
- A thiophene-2-carboxylate core with a methyl ester group.
- A sulfamoyl (-SO2-NH-) moiety at the 3-position of the thiophene ring.
- A 3-methylisoxazole substituent linked via a propyl chain to the sulfamoyl nitrogen.
Properties
IUPAC Name |
methyl 3-[3-(3-methyl-1,2-oxazol-5-yl)propylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S2/c1-9-8-10(20-15-9)4-3-6-14-22(17,18)11-5-7-21-12(11)13(16)19-2/h5,7-8,14H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYYCCNFPDICPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylate core, which can be synthesized through a palladium-catalyzed coupling reaction. The sulfamoyl group is then introduced via a nucleophilic substitution reaction using a suitable sulfamoyl chloride. Finally, the propyl chain with the methylisoxazole moiety is attached through a series of alkylation and cyclization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and catalyst-free methods can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
Reaction Conditions
-
Reagents: NaOH (5 equiv) in ethanol/water (3:1 v/v)
-
Temperature: 50–55°C
-
Time: 2 hours
-
Yield: 90–95%
Example :
Hydrolysis of the methyl ester in 21a (a structural analog) produced the carboxylic acid derivative, confirmed by NMR (DMSO-): δ 12.85 ppm (broad singlet for -COOH) .
Electrophilic Aromatic Substitution (Bromination)
The electron-rich thiophene ring undergoes regioselective bromination at the 5-position, enabling further functionalization via cross-coupling reactions.
Reaction Conditions
-
Reagents: Bromine (1.2 equiv) in dichloromethane
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Temperature: 0°C (addition), then 25°C
-
Time: 2 hours
-
Yield: 82.3%
Example :
Bromination of 17 yielded 18 , characterized by NMR (CDCl): δ 8.01 ppm (d, Hz, aromatic protons) and MS: 391 (M + 1) .
Suzuki-Miyaura Cross-Coupling
The brominated thiophene derivative participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the aromatic system.
General Protocol
-
Catalyst: Pd(PPh)
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Base: KCO
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Solvent: Toluene/ethanol/water (4:1:1)
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Temperature: 80–90°C
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Time: 12–16 hours
Example :
Coupling of 18 with 4-methoxyphenylboronic acid produced 19a , confirmed by MS: 418 (M + 1) .
Sulfamoyl Group Reactivity
The sulfamoyl (-SONH-) group exhibits limited reactivity under standard conditions but can participate in hydrogen bonding with biological targets. Stability studies indicate it remains intact during ester hydrolysis and bromination .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Position Modified | Yield | Key Characterization |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH, ethanol/water, 50–55°C | Methyl ester | 90–95% | NMR (-COOH at δ 12.85 ppm) |
| Bromination | Br, CHCl, 0°C → 25°C | Thiophene C5 | 82.3% | MS ( 391), NMR shifts |
| Suzuki Coupling | Pd(PPh), ArB(OH), 80°C | Thiophene C5 | 70–85% | MS ( 418), NMR |
Stability Considerations
Scientific Research Applications
Biological Activities
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate has demonstrated several notable biological activities:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. Interaction studies show its potential binding affinity to enzymes or receptors involved in cancer progression.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Studies
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HCT-116) revealed that the compound significantly inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values were notably low, indicating high potency against these cancer cells . Further mechanistic studies are ongoing to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffolds:
Sulfamoyl-Containing Thiophene Derivatives
a) Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Structural Differences : Replaces the isoxazole-propyl chain with a methoxycarbonylmethyl group.
- Implications : The absence of the isoxazole heterocycle may reduce target-binding specificity in biological systems. The shorter, more polar substituent could alter solubility (logP) compared to the target compound .
b) Thifensulfuron-methyl (CAS 79277–27–3)
- Structure : Methyl ester of thiophene-2-carboxylate with a sulfonylurea bridge (-SO2-NH-C(O)-NH-) connected to a triazine ring.
- Key Differences :
- Sulfonylurea group instead of sulfamoyl.
- Triazine substituent instead of isoxazole-propyl.
- Activity : A herbicide inhibiting acetolactate synthase (ALS). The triazine group enhances binding to plant ALS enzymes, suggesting the target compound’s isoxazole-propyl chain may confer different selectivity .
Isoxazole-Containing Sulfonamides
a) 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
- Structure : Benzene-sulfonamide with a 5-methyl-3-phenylisoxazole group.
- Differences: Aromatic sulfonamide vs. thiophene-sulfamoyl ester.
b) 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide
Research Findings and Mechanistic Insights
- Sulfamoyl vs. Sulfonylurea: The target compound lacks the urea bridge critical for ALS inhibition in sulfonylureas like Thifensulfuron-methyl. This suggests a different mode of action, possibly targeting non-plant enzymes or receptors .
- Role of Isoxazole : The 3-methylisoxazole group may enhance metabolic stability compared to phenyl or triazine substituents, as methylisoxazole is less prone to oxidative degradation .
- Synthetic Accessibility : The propyl linker between sulfamoyl and isoxazole allows modular synthesis, enabling rapid derivatization for SAR studies.
Biological Activity
Methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure features a thiophene ring, a sulfamoyl group, and a substituted isoxazole, which contribute to its unique biological activities. The presence of these functional groups is crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Sulfamoylation : Introducing the sulfamoyl group through reaction with sulfamide.
- Isoxazole Substitution : Incorporating the isoxazole moiety via nucleophilic substitution.
These reactions are performed under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates:
- Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against various bacterial strains, suggesting effective antibacterial properties.
- Mechanism of Action : Interaction studies indicate that the compound may inhibit specific enzymes or receptors involved in bacterial growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.020 | 0.040 |
| Bacillus cereus | 0.015 | 0.025 |
Antifungal Activity
In addition to its antibacterial properties, this compound also displays antifungal activity:
- Activity Against Fungal Strains : It has shown effectiveness against various fungal pathogens, with some compounds outperforming standard antifungal drugs.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Candida albicans | 0.010 | 0.020 |
| Aspergillus niger | 0.015 | 0.030 |
Cytotoxicity Studies
Cytotoxicity assessments indicate that the compound exhibits low toxicity in human cell lines, maintaining cell viability above 90% at tested concentrations.
Table 3: Cytotoxicity Results
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.1 | ≥91 |
| 1 | ≥90 |
| 10 | ≥89 |
Research Findings and Case Studies
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound:
- SAR Analysis : Variations in substituents significantly affect antimicrobial potency and selectivity.
- Binding Affinity Studies : Investigations into binding interactions with target proteins have elucidated potential mechanisms of action.
Q & A
Basic: What are the established synthetic routes for methyl 3-(N-(3-(3-methylisoxazol-5-yl)propyl)sulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example:
- Step 1 : Reacting sulfamoyl chloride derivatives with thiophene carboxylates under controlled conditions (e.g., reflux in acetonitrile for 1–3 minutes to form intermediates, as seen in analogous syntheses ).
- Step 2 : Cyclization using agents like iodine and triethylamine in DMF to form the isoxazole ring .
- Optimization : Adjusting solvent polarity (e.g., 1,4-dioxane vs. acetonitrile), reaction time, and stoichiometric ratios can enhance yield. For instance, extended stirring at room temperature (overnight) improves intermediate stability . Monitoring by TLC or HPLC ensures reaction completion.
Advanced: How can researchers employ spectroscopic techniques to confirm the structural integrity and purity of this compound?
Answer:
- 1H/13C NMR Spectroscopy : Assign peaks to confirm the sulfamoyl group (δ ~3.0–3.5 ppm for -SO2NH-) and isoxazole protons (δ ~6.5 ppm for the methylisoxazole ring) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities via fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the thiophene-carboxylate and isoxazole moieties .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column to quantify impurities (<1% threshold for biological assays) .
Basic: What experimental design considerations are critical when assessing the biological activity of this compound in vitro?
Answer:
- Randomized Block Design : Assign treatments (e.g., compound concentrations) to cell lines or enzymes using split-plot designs to account for variability (e.g., harvest seasons, cell passage numbers) .
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Replicates : Use ≥4 replicates per treatment to ensure statistical power, as demonstrated in pharmacological studies .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50/EC50 values .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's reactivity?
Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., 13C in the sulfamoyl group) to trace reaction pathways and validate DFT-predicted transition states .
- Kinetic Analysis : Compare experimental rate constants (via stopped-flow spectroscopy) with simulated values to identify discrepancies in activation energy .
- Byproduct Characterization : Isolate side products (e.g., via column chromatography) and analyze them via NMR/MS to refine computational models .
Advanced: How can the environmental fate and biodegradation pathways of this compound be systematically studied?
Answer:
- Environmental Partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .
- Biodegradation Assays : Use OECD 301/307 protocols with activated sludge or soil microcosms to track degradation products via LC-MS/MS .
- Abiotic Transformations : Expose the compound to UV light or hydrolytic conditions (pH 3–9) and monitor stability using HPLC .
Basic: What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation profiles (HPLC) to room-temperature controls .
- Photostability : Expose to UV-A/B light (ICH Q1B guidelines) and quantify photodegradants .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfamoyl and isoxazole moieties in this compound's biological activity?
Answer:
- Analog Synthesis : Replace the sulfamoyl group with carbamates or ureas, and modify the isoxazole methyl group to ethyl/trifluoromethyl derivatives .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) and correlate activity with electronic (Hammett σ) or steric (Taft ES) parameters.
- Molecular Docking : Map binding interactions (e.g., hydrogen bonding with sulfamoyl -NH) using AutoDock or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
